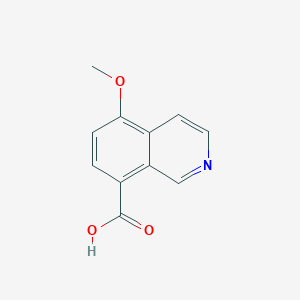

5-Methoxyisoquinoline-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyisoquinoline-8-carboxylic acid, also known as MIQCA, is a naturally occurring alkaloid found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties. MIQCA has been studied extensively for its pharmacological and biochemical effects, making it a promising candidate for future drug development.

Scientific Research Applications

Chemosensor for Metal Ions

The use of isoquinoline derivatives as chemosensors for metal ions has been explored, with a study characterizing 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective sensor for Cd^2+ ions over other metal ions, potentially useful for measuring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).

Antibacterial and Antifungal Activities

Isoquinolone alkaloids derived from endophytic fungi have shown strong antibacterial and antifungal activities. For instance, a new isoquinolone alkaloid isolated from Penicillium sp. demonstrated potent activity against Staphylococcus aureus (Ma et al., 2017).

Anti-corrosion Applications

Isoquinoline derivatives have also been evaluated for their anti-corrosion potential. A study on 8-hydroxyquinoline derivatives revealed their effectiveness in inhibiting corrosion of mild steel in acidic media, suggesting potential for protective coatings in industrial applications (Douche et al., 2020).

Cytotoxic Activity Against Cancer Cells

Research into the cytotoxic activities of isoquinolinequinone-amino acid derivatives against cancer cell lines has identified compounds with moderate to high activity, indicating their potential as cancer therapeutics (Valderrama et al., 2016).

Photolabile Protecting Groups

Isoquinoline derivatives have been explored as photolabile protecting groups for carboxylic acids, offering advantages for controlled release in biological applications due to their sensitivity to multiphoton excitation (Fedoryak et al., 2002).

Fluorescent Labeling

The development of novel fluorophores based on isoquinoline structures for biomedical analysis has been reported, with compounds exhibiting strong fluorescence across a wide pH range, making them suitable for various analytical applications (Hirano et al., 2004).

properties

IUPAC Name |

5-methoxyisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-3-2-8(11(13)14)9-6-12-5-4-7(9)10/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAJKBNJTWZKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CN=CC2=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyisoquinoline-8-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

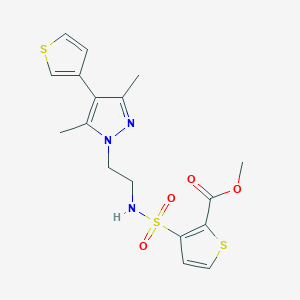

![N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2544698.png)

![3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2544715.png)

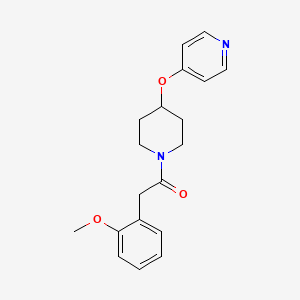

![2-Benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)

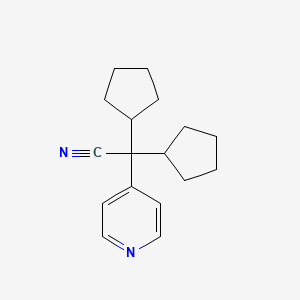

![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2544720.png)